![molecular formula C17H9ClF3NO2S B2923997 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 950286-99-4](/img/structure/B2923997.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide” is a small molecule that has been found to alter chromatin acetylation directly . It is considered useful for treating complications of cognitive dysfunction, including neuropsychiatric, neurodevelopmental, and neurodegenerative diseases .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, which participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . Another method involves the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .Aplicaciones Científicas De Investigación
Inhibitory Effects on Gene Expression
- NF-kappaB and AP-1 Gene Expression Inhibition : A study explored the structure-activity relationship of compounds related to N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide. They focused on inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, aiming to improve oral bioavailability. The research found that certain modifications at specific positions of the compound's structure retained or enhanced activity, while others led to a loss of activity (Palanki et al., 2000).
Synthesis and Characterization of Polymers
- Polyamide, Polyimides, and Polyazomethine Synthesis : Another research involved the synthesis and characterization of polyamide, polyimides, and polyazomethine with phenyl pendent groups derived from similar compounds. These polymers were found to be amorphous, soluble in polar aprotic solvents, and exhibited high thermal stability (Spiliopoulos & Mikroyannidis, 1996).
Antipathogenic Activity
- Antipathogenic Properties : A study synthesized and characterized acylthioureas related to the compound and tested them for interaction with bacterial cells. The results demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).
Crystal Structure Analysis
- Crystal Structure of Related Compounds : Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are structurally similar, was conducted. This included the characterization of the compounds and a detailed crystal structure analysis of one specific derivative (Özer, Arslan, VanDerveer, & Külcü, 2009).
Insecticidal Activity
- Methylene Group Modifications and Insecticidal Activity : A study focused on the oxidation and functional group transformation of compounds closely related to this compound, revealing their potential as broad-spectrum insecticides (Samaritoni, Babcock, Schlenz, & Johnson, 1999).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The trifluoromethyl group in the compound may enhance its binding affinity to its targets, thereby modulating their activity .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The presence of the trifluoromethyl group may influence the compound’s lipophilicity, potentially affecting its absorption and distribution .
Result of Action
Similar compounds have been shown to exert various biological effects, such as analgesic efficacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds can participate in efficient methodologies for the synthesis of other compounds
Cellular Effects
It has been suggested that similar compounds may have neurotrophic effects in cellular models of Parkinson’s Disease .
Molecular Mechanism
It is known that similar compounds can activate the histone acetyltransferase (HAT) activity of p300/CBP, which is a key player in gene expression .
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxoisothiochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO2S/c18-13-6-5-10(8-12(13)17(19,20)21)22-15(23)14-7-9-3-1-2-4-11(9)16(24)25-14/h1-8H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHCCNSMFFMDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

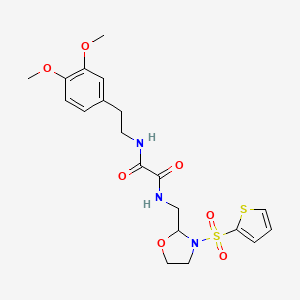

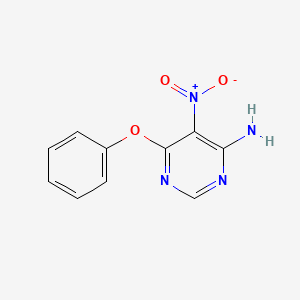
![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2923918.png)
![3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2923919.png)
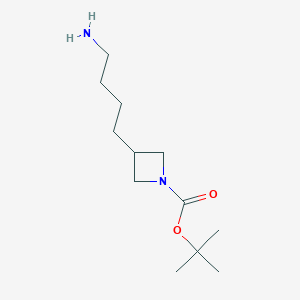
![tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate](/img/structure/B2923924.png)
![3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2923925.png)
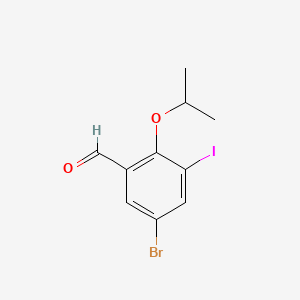
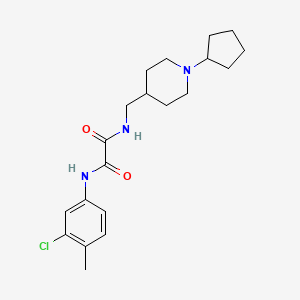
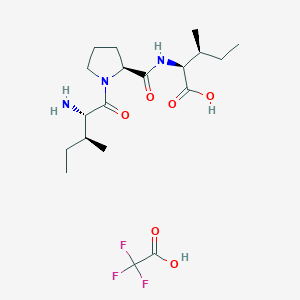
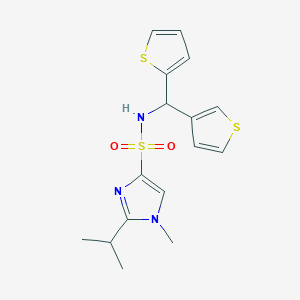

![N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2923935.png)